![molecular formula C17H22ClN5OS B2847350 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 877452-69-2](/img/structure/B2847350.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide” is a derivative of 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide . It is part of a class of compounds known as 1,2,4-triazole derivatives, which have been extensively investigated for their therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been achieved using microwave-assisted synthesis . This method involves reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide . This method has been found to yield higher yields and shorter reaction times compared to traditional thermal procedures .Molecular Structure Analysis
The molecular structure of similar compounds has been established on the basis of their 1H/13C NMR, IR, elemental analysis and correlation experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include reactions with several alkylating agents . The resulting products have been screened for their antifungal activities, with the minimal inhibitory concentration (MIC) of the screened compounds exhibiting prominent results against Gram-positive and Gram-negative bacteria .Scientific Research Applications
Synthesis and Structural Elucidation
A related compound, 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, was synthesized through the condensation process, showing the versatile chemistry of 1,2,4-triazole derivatives. These compounds exhibit a range of biological activities, including antimicrobial effects, highlighting the significance of such structures in drug development (MahyavanshiJyotindra et al., 2011).
Antiviral and Virucidal Activity
Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their antiviral and virucidal activities. Some derivatives demonstrated potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, indicating the therapeutic potential of such compounds in antiviral research (Wujec et al., 2011).
Antimicrobial Properties
Newly synthesized pyrolin derivatives, including structures similar to the compound , showed promising anti-exudative properties. A significant percentage of these derivatives exceeded the anti-exudative activity of reference drugs, suggesting their potential as new, effective drugs with reduced toxicity and improved efficacy (Chalenko et al., 2019).
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, form supramolecular architectures and exhibit significant antioxidant activity, highlighting the multifunctional applications of such compounds (Chkirate et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5OS/c1-11-7-8-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h7-9,12H,2-6,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXPDELKLHOZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847270.png)
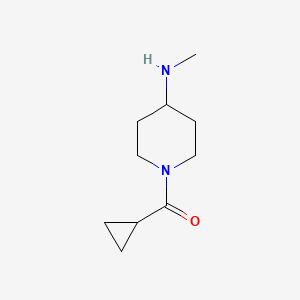
![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)
![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)
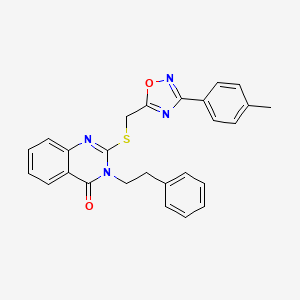
![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol](/img/structure/B2847279.png)
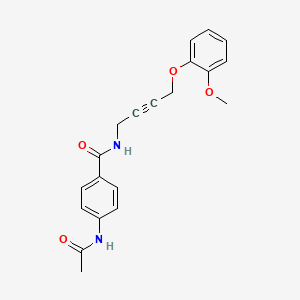


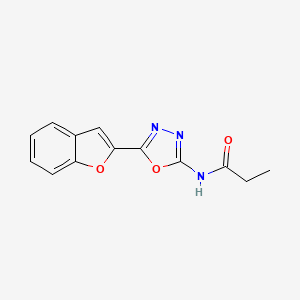
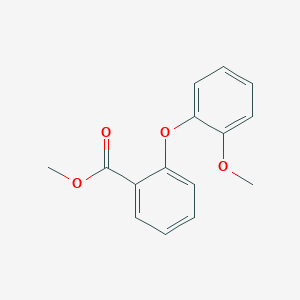
![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea](/img/structure/B2847288.png)
![3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2847290.png)
